molecular formula C18H28N2O B11055951 N-(2,6-dimethylphenyl)-1-pentylprolinamide

N-(2,6-dimethylphenyl)-1-pentylprolinamide

Cat. No.: B11055951
M. Wt: 288.4 g/mol
InChI Key: QIBPVWGTPDOZLF-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1-pentylprolinamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a prolinamide group attached to a 2,6-dimethylphenyl ring and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1-pentylprolinamide can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylphenylamine with a suitable acylating agent, such as pentanoyl chloride, in the presence of a base like triethylamine. The reaction typically takes place in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction. Additionally, solvent recycling and waste minimization techniques are employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-1-pentylprolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,6-dimethylphenyl)-1-pentylprolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1-pentylprolinamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact pathways involved depend on the specific application and target enzyme .

Properties

Molecular Formula

C18H28N2O

Molecular Weight

288.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-pentylpyrrolidine-2-carboxamide

InChI

InChI=1S/C18H28N2O/c1-4-5-6-12-20-13-8-11-16(20)18(21)19-17-14(2)9-7-10-15(17)3/h7,9-10,16H,4-6,8,11-13H2,1-3H3,(H,19,21)

InChI Key

QIBPVWGTPDOZLF-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CCCC1C(=O)NC2=C(C=CC=C2C)C

Origin of Product

United States

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